molecular formula C11H16N2O B8816442 N,N-diethyl-3-methyl-4-nitrosoaniline CAS No. 6442-10-0

N,N-diethyl-3-methyl-4-nitrosoaniline

Cat. No.: B8816442
CAS No.: 6442-10-0
M. Wt: 192.26 g/mol
InChI Key: IXKRLNGTKXUSEI-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methyl-4-nitrosoaniline (hypothetical structure based on nomenclature) is a nitroso-substituted aromatic amine. These compounds feature a nitroso (–NO) group para to the N,N-dialkylamino group on a benzene ring. Key applications include use as intermediates in organic synthesis, catalysts, or substrates in rearrangement reactions ().

Properties

CAS No.

6442-10-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-nitrosoaniline

InChI

InChI=1S/C11H16N2O/c1-4-13(5-2)10-6-7-11(12-14)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

IXKRLNGTKXUSEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dialkyl-4-Nitrosoanilines

N,N-Diethyl-4-Nitrosoaniline
  • Molecular Formula : C₁₀H₁₄N₂O
  • Molecular Weight : 178.23 g/mol ()
  • Synthesis : Likely via nitrosation of N,N-diethylaniline under acidic conditions (analogous to ).
N,N-Dimethyl-4-Nitrosoaniline
  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol ()
  • Key Features : Methyl groups reduce steric hindrance, facilitating hydrogen bonding and π-π interactions (e.g., forms molecular complexes with other aromatic amines, ).
  • Reactivity : Undergoes Fischer–Hepp rearrangement in acidic media, yielding 4-nitroso derivatives ().

Comparative Table :

Property N,N-Diethyl-4-Nitrosoaniline N,N-Dimethyl-4-Nitrosoaniline
Molecular Formula C₁₀H₁₄N₂O C₈H₁₀N₂O
Molecular Weight (g/mol) 178.23 150.18
Substituents N,N-diethyl N,N-dimethyl
Lipophilicity Higher (ethyl groups) Lower (methyl groups)
Key Interactions Reduced H-bonding capacity Strong π-π and H-bonding

Substituted Nitrosoanilines from Aromatic Nucleophilic Substitution

details nitrosoanilines with diverse substituents (e.g., chloro, methoxy, pyrrolidinyl). Examples include:

  • 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d)
    • Melting Point : 148–150°C (varies with substituents).
    • Key Feature : Electron-withdrawing groups (e.g., Cl) increase stability but reduce reactivity in electrophilic substitutions.
  • N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c)
    • Synthesis : Achieved via nucleophilic substitution with 75% yield.
    • Key Feature : Bulky substituents (butyl, chlorophenyl) hinder crystallization, lowering melting points compared to simpler analogs.

Comparative Reactivity :

  • Electron-Donating Groups (e.g., methoxy, methyl): Enhance nitrosation efficiency and stabilize nitroso intermediates ().
  • Electron-Withdrawing Groups (e.g., nitro, chloro): Slow nitrosation but improve thermal stability ().

Nitrosamines vs. Nitrosoanilines

While N-nitrosodimethylamine (NDMA , CAS 62-75-9, ) is structurally distinct (nitroso attached to aliphatic amine), it highlights critical differences:

  • Toxicity: NDMA is a potent carcinogen (), whereas nitrosoanilines (nitroso on aromatic ring) lack extensive toxicological data but are presumed less hazardous.
  • Reactivity : NDMA undergoes denitrosation via nucleophilic attack (), whereas nitrosoanilines participate in electrophilic aromatic substitutions or rearrangements.

Key Research Findings

Fischer–Hepp Rearrangement :

  • N-Methyl-N-nitrosoanilines (e.g., 3-methoxy-N-methyl-N-nitrosoaniline) rearrange intramolecularly to para-nitroso derivatives in >85% yield under acidic conditions (). Ethyl substituents may slow this process due to steric effects.

Hydrogen Bonding and Crystallization :

  • N,N-Dimethyl-4-nitrosoaniline forms stable molecular complexes via H-bonding and π-π stacking (). Diethyl analogs likely exhibit weaker interactions due to steric bulk.

Synthetic Yields :

  • Substituted nitrosoanilines with electron-donating groups (e.g., methoxy) achieve higher yields (75–90%) compared to halogenated derivatives ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diethyl-3-methyl-4-nitrosoaniline, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via electrophilic aromatic nitrosation of N,N-diethyl-3-methylaniline using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Temperature control (0–5°C) minimizes side reactions like oxidation or over-nitrosation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield and purity. Characterization requires ¹H/¹³C NMR to confirm substitution patterns and HRMS to verify molecular weight .
  • Data Optimization : Varying acid strength (e.g., HCl vs. H₂SO₄) and stoichiometric ratios of NaNO₂ can resolve yield discrepancies. For example, excess nitrosating agent may degrade the nitroso group, reducing yields below 70% .

Q. How can researchers validate the structural integrity of This compound post-synthesis?

  • Analytical Workflow :

Spectroscopy : NMR detects para-substitution via aromatic proton splitting (δ 7.2–8.5 ppm for nitroso-adjacent protons) and diethyl/methyl group signals (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.8 ppm for N-CH₂).

Mass Spectrometry : HRMS should match the molecular ion [M+H]⁺ at m/z 207.1364 (C₁₁H₁₆N₂O⁺). Deviations >2 ppm indicate impurities.

Melting Point : Compare with literature values (if available) to confirm crystallinity .

Q. What are the key stability considerations for handling This compound in laboratory settings?

  • Degradation Risks : Nitroso compounds are light- and heat-sensitive. Store at 0–6°C in amber vials under inert gas (N₂/Ar).
  • Decomposition Pathways : Acidic or basic conditions may trigger denitrosation (releasing NO) or rearrangement (e.g., Fischer–Hepp mechanism). Monitor via UV-Vis spectroscopy (λmax ~450 nm for nitroso group) during storage .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic properties of This compound?

  • Structural Analysis : Single-crystal X-ray diffraction reveals hydrogen bonding between the nitroso oxygen and adjacent amine protons (bond length ~2.8–3.2 Å). π-π stacking between aromatic rings (3.4–3.6 Å spacing) stabilizes layered crystal packing. Computational modeling (DFT) can predict these interactions and guide co-crystal design for enhanced stability .

Q. What mechanistic insights explain contradictions in denitrosation kinetics under varying nucleophilic conditions?

  • Kinetic Profiling : In aqueous acid, denitrosation competes with rearrangement. Added nucleophiles (e.g., SCN⁻, Br⁻) accelerate denitrosation via bimolecular attack on the protonated nitroso group, reducing rearrangement yields. Rate constants (k) increase linearly with nucleophile concentration, while rearrangement remains first-order and nucleophile-independent. This supports an intramolecular rearrangement mechanism for the nitroso group .

Q. Can This compound serve as a redox cofactor in enzymatic systems, similar to its dimethyl analogs?

  • Biochemical Relevance : Structural analogs like N,N'-dimethyl-4-nitrosoaniline act as substrates for NADP(H)-dependent oxidoreductases in methylotrophic bacteria. The diethyl variant’s bulkier substituents may alter binding affinity. Test via enzyme assays (e.g., Amycolatopsis methanolica methanol dehydrogenase) with UV-Vis monitoring of NADPH oxidation at 340 nm. Compare kinetic parameters (Kₘ, Vₘₐₓ) to dimethyl analogs .

Q. What advanced chromatographic techniques resolve co-elution challenges in analyzing nitrosoaniline derivatives?

  • Separation Strategy : Use HPLC-MS/MS with a C18 column and ion-pairing agents (e.g., 0.1% formic acid) to enhance resolution. For trace analysis, employ GC-ECD with derivatization (e.g., silylation) to improve volatility. Cross-validate with 2D-NMR (HSQC, HMBC) to confirm peak assignments in complex mixtures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for This compound?

  • Root Causes : Variations arise from polymorphic forms (e.g., metastable vs. stable crystals) or residual solvents. Mitigate by standardizing recrystallization solvents and drying protocols (vacuum desiccation for 24h). Cross-reference with DSC/TGA to identify phase transitions and solvent loss events .

Q. Why do catalytic studies report conflicting activity data for nitrosoaniline-based redox mediators?

  • Experimental Variables : Enzyme source purity, cofactor availability (NADPH/Zn²⁺), and buffer ionic strength significantly affect activity. Control experiments should include metal chelators (e.g., EDTA) to quantify Zn²⁺/Mg²⁺ dependence and stopped-flow kinetics to isolate rate-limiting steps .

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